(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18803830
InChI: InChI=1S/C11H14F2OS/c1-3-4-7-14-8-5-6-9(15-2)11(13)10(8)12/h5-6H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C11H14F2OS
Molecular Weight: 232.29 g/mol

(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18803830

Molecular Formula: C11H14F2OS

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane -

Specification

Molecular Formula C11H14F2OS
Molecular Weight 232.29 g/mol
IUPAC Name 1-butoxy-2,3-difluoro-4-methylsulfanylbenzene
Standard InChI InChI=1S/C11H14F2OS/c1-3-4-7-14-8-5-6-9(15-2)11(13)10(8)12/h5-6H,3-4,7H2,1-2H3
Standard InChI Key XXXVQDSCDNEZQG-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C(=C(C=C1)SC)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a fluorinated phenyl ring with a butoxy (-OC₄H₉) group at the para position and a methylsulfane (-S-CH₃) group at the meta position. The IUPAC name, 1-butoxy-2,3-difluoro-4-methylsulfanylbenzene, reflects this substitution pattern. The canonical SMILES string (CCCCOC₁=C(C(=C(C=C₁)SC)F)F) encodes the connectivity, highlighting the butoxy chain, fluorine atoms at positions 2 and 3, and the methylsulfane group at position 4.

Physicochemical Properties

The molecular weight of 232.29 g/mol and a LogP value (estimated via computational methods) of ~3.2 suggest moderate lipophilicity, ideal for membrane permeability in biological systems. The fluorine atoms inductively withdraw electron density, polarizing the phenyl ring and enhancing interactions with hydrophobic protein pockets. Comparative analysis with structurally related compounds, such as 1-butoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene (C₂₁H₃₂F₂O), reveals that larger substituents, like cyclohexyl groups, increase molecular weight (338.5 g/mol) and alter solubility profiles .

Table 1: Key Molecular Descriptors of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane

PropertyValue
Molecular FormulaC₁₁H₁₄F₂OS
Molecular Weight232.29 g/mol
IUPAC Name1-Butoxy-2,3-difluoro-4-methylsulfanylbenzene
SMILESCCCCOC₁=C(C(=C(C=C₁)SC)F)F
InChI KeyXXXVQDSCDNEZQG-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis typically begins with the preparation of a 2,3-difluorophenol derivative. Alkylation of the phenolic oxygen with butyl bromide in dimethylformamide (DMF) introduces the butoxy group. Subsequent thioether formation involves reacting the intermediate with methanethiol under basic conditions, often using potassium carbonate or sodium hydride. Purification via column chromatography yields the final product with >95% purity.

Optimization Challenges

Key challenges include minimizing side reactions during alkylation and ensuring regioselectivity in thioether formation. Solvent choice (e.g., DMSO vs. DMF) influences reaction kinetics, with DMF favoring faster alkylation but requiring strict anhydrous conditions. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours, improving scalability.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to the compound’s ability to disrupt cell membrane integrity. The methylsulfane group may facilitate thiol-mediated uptake, enhancing intracellular accumulation.

Comparative Analysis with Structural Analogs

Role of Fluorine Substitution

Replacing fluorine with chlorine in analogous compounds (e.g., 4-chloro-2-methylbenzenamine) reduces metabolic stability, as evidenced by faster hepatic clearance in rodent models . Conversely, additional fluorine atoms, as seen in 2,3,4-trifluorophenyl derivatives, enhance binding affinity to cytochrome P450 enzymes but increase toxicity risks .

Impact of Alkyl Chain Length

Shortening the butoxy group to methoxy (C₁) decreases lipophilicity (LogP = 2.1), reducing membrane permeability . Conversely, longer chains (e.g., hexyloxy) improve bioavailability but compromise solubility in aqueous media .

Future Directions and Research Gaps

Toxicity Profiling

Comprehensive in vivo toxicokinetic studies are needed to assess organ-specific accumulation and chronic exposure effects. Zebrafish models could provide rapid insights into developmental toxicity.

Clinical Translation

Structure-activity relationship (SAR) studies should explore modifications to the methylsulfane group, such as replacing sulfur with selenium to enhance redox-modulating activity. Partnerships with pharmaceutical developers could accelerate preclinical trials for antimicrobial or oncological applications.

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